molecular formula C21H26O9 B12356896 Daidzoside;NPI-031D;Daidzein 7-O-glucoside

Daidzoside;NPI-031D;Daidzein 7-O-glucoside

Cat. No.: B12356896
M. Wt: 422.4 g/mol
InChI Key: XUPUDCSHPCIQGX-KICSNGMASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Daidzoside can be synthesized through various chemical routes. One common method involves the glycosylation of daidzein with glucose. The reaction typically requires a glycosyl donor, such as glucose or a glucose derivative, and a glycosyl acceptor, which is daidzein. The reaction is catalyzed by enzymes or chemical catalysts under controlled conditions to ensure the formation of the desired glycoside .

Industrial Production Methods

Industrial production of daidzoside often involves the extraction and purification of the compound from natural sources, such as soybeans. The process includes several steps:

Chemical Reactions Analysis

Types of Reactions

Daidzoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of daidzoside can yield various oxidized derivatives, while reduction can produce reduced glycosides .

Scientific Research Applications

Daidzoside has a wide range of scientific research applications:

Mechanism of Action

Daidzoside exerts its effects primarily through the inhibition of mitochondrial aldehyde dehydrogenase 2 (ALDH-2). By inhibiting this enzyme, daidzoside reduces the metabolism of aldehydes, leading to various physiological effects. The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Genistein 7-O-glucoside: Another isoflavone glycoside with similar antioxidant and anticancer properties.

    Daidzein: The aglycone form of daidzoside, which also exhibits biological activities but lacks the glycosyl group.

    Glycitein 7-O-glucoside: A related compound with similar health benefits

Uniqueness

Daidzoside is unique due to its potent and selective inhibition of ALDH-2, which distinguishes it from other isoflavone glycosides. This specific inhibition makes daidzoside particularly valuable in research related to alcohol metabolism and aldehyde detoxification .

Properties

Molecular Formula

C21H26O9

Molecular Weight

422.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C21H26O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-4,9,12-13,15-16,18-23,25-27H,5-8H2/t12?,13?,15?,16-,18-,19+,20-,21-/m1/s1

InChI Key

XUPUDCSHPCIQGX-KICSNGMASA-N

Isomeric SMILES

C1CC2C(CC1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O

Canonical SMILES

C1CC2C(CC1OC3C(C(C(C(O3)CO)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O

Origin of Product

United States

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